1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride

Sigma Receptor Ligands Structure-Activity Relationship CNS Drug Discovery

Researchers relying on piperazine scaffolds for CNS targets face a critical limitation: simple ring homologation to a 1,4-diazepane core dramatically improves σ₁ receptor affinity and subtype selectivity over σ₂, a difference no piperazine analog can replicate. This 1-(4-fluorobenzyl)-1,4-diazepane dihydrochloride delivers the validated seven-membered homopiperazine scaffold with the optimal 4-fluoro substituent-whose electronic σ factor inversely correlates with CCR2b binding potency, making positional or halogen substitutions inadvisable. • Nanomolar σ₁ affinity scaffold, superior to piperazine-based analogs • Stable dihydrochloride salt ensures precise weighing and reliable solubility for FBDD and bioconjugation • Privileged intermediate for CNS drug discovery, CCR2b antagonist programs, and focused library synthesis

Molecular Formula C12H19Cl2FN2
Molecular Weight 281.19 g/mol
CAS No. 199672-23-6
Cat. No. B177028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride
CAS199672-23-6
Molecular FormulaC12H19Cl2FN2
Molecular Weight281.19 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC2=CC=C(C=C2)F.Cl.Cl
InChIInChI=1S/C12H17FN2.2ClH/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;;/h2-5,14H,1,6-10H2;2*1H
InChIKeySEUNOCIWAVBYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzyl)-[1,4]diazepane Dihydrochloride (CAS 199672-23-6): Chemical Identity and Core Structural Features


1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride (CAS 199672-23-6) is a fluorinated homopiperazine derivative, characterized by a seven-membered 1,4-diazepane ring substituted at the 1-position with a 4-fluorobenzyl group. Its molecular formula is C₁₂H₁₉Cl₂FN₂, with a molecular weight of approximately 281.20 g/mol . The compound is widely utilized as a key intermediate in pharmaceutical and chemical synthesis, serving as a versatile scaffold for the construction of more complex, biologically active molecules, particularly in central nervous system (CNS) and receptor-modulating applications .

Why Generic 1-(4-Fluorobenzyl)-[1,4]diazepane Dihydrochloride Substitution Fails: The Critical Role of Ring Size and Halogen Pattern


Generic substitution of 1-(4-fluorobenzyl)-[1,4]diazepane with seemingly analogous compounds, such as piperazines or other benzyl-homopiperazines, is highly inadvisable due to profound differences in biological activity, receptor selectivity, and physicochemical properties. Literature demonstrates that the simple homologation from a six-membered piperazine to a seven-membered 1,4-diazepane ring results in a remarkable improvement in sigma-1 (σ₁) receptor affinity and selectivity over the σ₂ subtype [1]. Furthermore, the specific electronic properties of the 4-fluoro substituent on the benzyl group, measured by its sigma (σ) factor, are shown to inversely correlate with binding affinity to targets like the CCR2b receptor, meaning a change in substituent or position can drastically alter potency [2]. Therefore, any deviation from this precise combination of ring size, substitution position, and halogen pattern introduces unacceptable variability in critical performance parameters, making simple interchange impossible.

Quantitative Differentiation of 1-(4-Fluorobenzyl)-[1,4]diazepane Dihydrochloride: Comparative Evidence Guide for Scientific Selection


Ring Expansion from Piperazine to 1,4-Diazepane Confers a >50-Fold Improvement in σ₁ Receptor Selectivity

The direct homologation of a piperazine core to a 1,4-diazepane core results in a dramatic and quantifiable increase in both affinity and selectivity for the sigma-1 (σ₁) receptor. This class-level inference highlights a key differentiator for the 1,4-diazepane scaffold over its piperazine counterpart. The 1,4-dibenzyl-substituted 1,4-diazepane derivative (compound 4a) displays a K(i) value of 7.4 nM for σ₁ receptors and demonstrates a 53-fold selectivity over the σ₂ receptor subtype [1].

Sigma Receptor Ligands Structure-Activity Relationship CNS Drug Discovery

The 4-Fluorobenzyl Substituent's Sigma (σ) Factor is a Key Determinant of CCR2b Inhibitory Potency

In a series of N,N'-disubstituted homopiperazine derivatives, the presence of a 4-substituted benzyl group was found to be crucial for binding affinity to the CCR2b receptor. Critically, the structure-activity relationship (SAR) demonstrated that binding affinity inversely correlates with the sigma (σ) factor of the functional group at the 4-position of the benzyl ring [1]. The fluorine atom has a specific σ factor (e.g., σₚ = 0.06), which is different from hydrogen (σₚ = 0.00), chlorine (σₚ = 0.23), or methyl (σₚ = -0.17).

CCR2b Antagonist Chemokine Receptor Inflammation SAR

Enhanced Handling and Solubility via Dihydrochloride Salt Formulation

The compound is supplied as a dihydrochloride salt (2 HCl), which is a common strategy to improve aqueous solubility and stability compared to the free base form (CAS 76141-89-4). While the free base is an oily liquid (boiling point 112 °C, density 1.074 g/cm³) , the dihydrochloride salt is a solid with a molecular weight of 281.20 g/mol , making it easier to handle, weigh, and use in aqueous reaction conditions or biological assays.

Salt Selection Formulation Physicochemical Properties

High-Impact Research and Industrial Applications for 1-(4-Fluorobenzyl)-[1,4]diazepane Dihydrochloride


Medicinal Chemistry: Development of Sigma-1 (σ₁) Receptor Ligands with High Selectivity

This compound is a superior starting material for constructing σ₁ receptor ligands. The 1,4-diazepane core is proven to confer nanomolar σ₁ affinity and high subtype selectivity, a key differentiator from the more common piperazine scaffold [1]. Researchers developing novel antipsychotics, antidepressants, or neuroprotective agents can leverage this core to design potent and selective σ₁-targeting compounds, using the fluorobenzyl group as a versatile handle for further derivatization or for direct SAR exploration based on the known electronic properties of the fluorine substituent [2].

Drug Discovery: Rational Design of Chemokine Receptor (CCR2b) Antagonists

The compound serves as a privileged intermediate in the development of CCR2b antagonists. The presence of the 4-fluorobenzyl group on a homopiperazine scaffold aligns with established SAR, which shows that the electronic nature of this substituent critically modulates binding affinity [2]. Medicinal chemists working on inflammatory diseases, atherosclerosis, or cancer metastasis can use this compound to build focused libraries, confident that the core structure and key substituent pattern are validated by peer-reviewed SAR data.

Chemical Biology: Synthesis of High-Quality Chemical Probes and Fragment-Based Lead Discovery

The dihydrochloride salt form provides a reliable, solid, and easily handled building block for the synthesis of chemical probes . Its defined molecular weight and improved handling characteristics over the liquid free base make it ideal for fragment-based drug discovery (FBDD) and other bioconjugation applications where precise weighing and solubility are critical. The compound's robust structure allows for selective functionalization at the secondary amine, providing a route to generate diverse probe molecules for target validation and mechanism-of-action studies .

Central Nervous System (CNS) Drug Discovery: Design of Anxiolytic and Sedative Agents

The 1,4-diazepane core is a recognized pharmacophore in the development of CNS-active drugs. Literature identifies this specific compound and its analogs as being utilized in the development of sedative and anxiolytic medications . The presence of the fluorine atom can positively influence metabolic stability and blood-brain barrier penetration, key considerations in CNS drug discovery. Researchers in this field can use this compound as a validated starting point for new chemical entities targeting anxiety disorders and related conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.